1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate
Overview
Description
1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate is a useful research compound. Its molecular formula is C29H34N2O6 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 506.24168681 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dopamine Receptor Interaction
Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, similar in structure to 1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate, exhibit affinity for dopamine receptors. These compounds have shown significant potential in displacing dopamine from its binding sites, indicating their relevance in dopaminergic activity research. Such studies have contributed to understanding the structural requirements for binding to dopamine receptors and have implications for the development of therapeutic agents targeting dopaminergic pathways (Zee & Hespe, 1985).
Antioxidant Activity
Research into the antioxidant properties of this compound-related piperazine derivatives has revealed significant findings. Some derivatives demonstrate antioxidant potency by inhibiting lipid peroxidation and scavenging free radicals. This antioxidant activity is pivotal for designing molecules with potential therapeutic applications, particularly in conditions exacerbated by oxidative stress. Studies on these derivatives highlight their not mutagenic nature, further suggesting their safety profile for potential medical applications (Słoczyńska et al., 2016).
Synthesis and Bioactivity
The synthesis of related 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine derivatives and their evaluation as antioxidants have been subjects of investigation. These compounds, through Mannich reaction synthesis, show promising antioxidant properties, as evidenced by DPPH (1,1-diphenyl-2 picrylhydrazyl) free radical method testing. Such studies not only advance the understanding of piperazine derivatives' chemical properties but also their potential as antioxidant agents in therapeutic settings (Prabawati, 2016).
Properties
IUPAC Name |
1-benzhydryl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2.C2H2O4/c1-4-10-24(11-5-1)27(25-12-6-2-7-13-25)29-18-16-28(17-19-29)20-21-30-22-23-31-26-14-8-3-9-15-26;3-1(4)2(5)6/h1-15,27H,16-23H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSLQDXAASBDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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